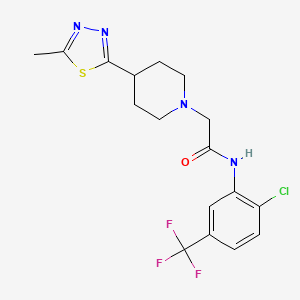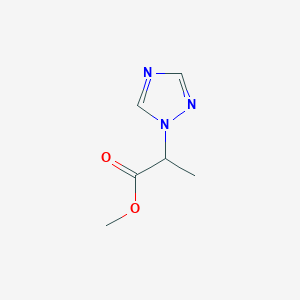![molecular formula C14H15N3O4S B2395342 6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705653-00-4](/img/structure/B2395342.png)
6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The 5-deazapteridine ring of each inhibitor adopts an unusual puckered conformation that enables the formation of identical contacts in the active site .
Chemical Reactions Analysis
The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .
Physical And Chemical Properties Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exist in numerous natural and synthetic forms .
Scientific Research Applications
Crystallography and Molecular Interactions
Research into the crystal structures and molecular interactions of pyrimidine derivatives, such as pyrimethaminium benzenesulfonate and aminopyrimidine derivatives, has provided insights into the hydrogen bonding patterns and molecular motifs important for understanding drug interactions and designing new compounds. These studies have shown that pyrimidine rings can form hydrogen-bonded bimolecular motifs with sulfonate groups, mimicking the association modes commonly seen with carboxylate anions. This understanding is crucial for developing new pharmaceuticals with specific binding properties (Balasubramani, Muthiah, & Lynch, 2007).
Antifungal and Antitumor Applications
Sulfonamides and pyrrolopyrimidine derivatives have demonstrated significant antifungal and antitumor activities. Novel synthesis approaches for these compounds have led to discoveries of their inhibitory effects on various fungi and tumor cells, highlighting their potential as therapeutic agents. For instance, compounds containing pyrrolo[2,3-d]pyrimidines exhibited remarkable antifungal activity, underscoring their potential in developing new antifungal treatments (El-Gaby, Gaber, Atalla, & Abd Al-Wahab, 2002).
Synthesis of Novel Organic Compounds
Mechanism of Action
Target of Action
The compound “6-(2,5-dimethoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine” is a pyrido[2,3-d]pyrimidine derivative . Pyrido[2,3-d]pyrimidines have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors . These targets play crucial roles in cellular processes such as cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to inhibit their targets, thereby affecting the associated cellular processes . For instance, they can inhibit tyrosine kinases, which are involved in signal transduction pathways and play a key role in the regulation of cell growth and differentiation .
Biochemical Pathways
The compound, being a pyrido[2,3-d]pyrimidine derivative, affects various biochemical pathways associated with its targets. For example, it may affect the signaling pathways of tyrosine kinase, extracellular regulated protein kinases, and others . These pathways are crucial for cellular processes such as cell growth, differentiation, migration, and metabolism .
Result of Action
The result of the compound’s action would be the inhibition of its targets, leading to alterations in the associated cellular processes. This could potentially lead to the inhibition of cell growth and differentiation, among other effects . .
Future Directions
Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been summed up . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-20-11-3-4-13(21-2)14(5-11)22(18,19)17-7-10-6-15-9-16-12(10)8-17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYWENXDTYMCGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

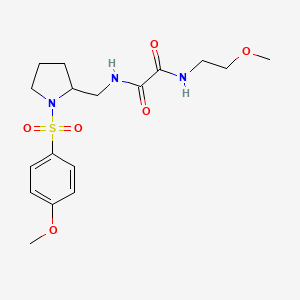
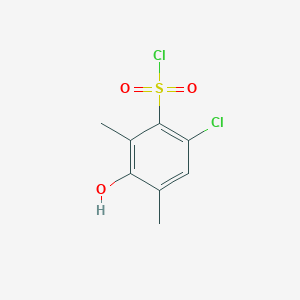
![Ethyl 4-(2-ethoxy-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395268.png)
![5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2395269.png)
![N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2395270.png)
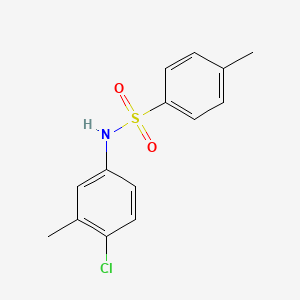
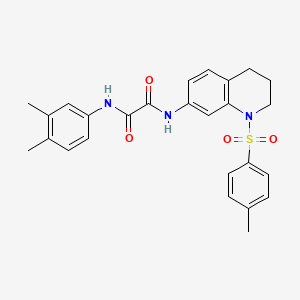
![3-[(4-chlorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2395273.png)
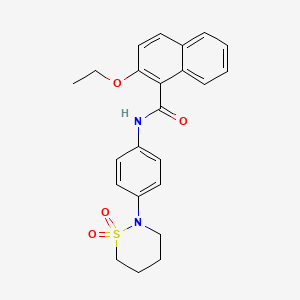
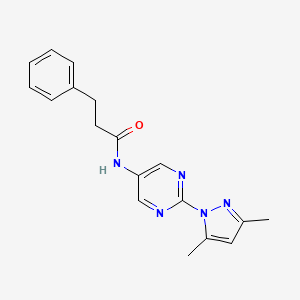
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2395277.png)
